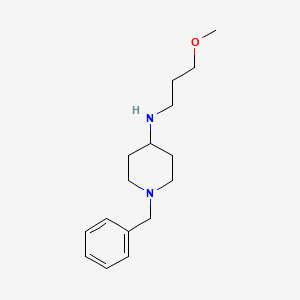

1-benzyl-N-(3-methoxypropyl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-benzyl-N-(3-methoxypropyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-19-13-5-10-17-16-8-11-18(12-9-16)14-15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIOHOBYJACGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-N-(3-methoxypropyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with benzyl halides and methoxypropyl halides under controlled conditions . One common method involves the reductive amination of 4-piperidone with benzylamine and 3-methoxypropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

1-benzyl-N-(3-methoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-benzyl-N-(3-methoxypropyl)piperidin-4-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-methoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter synthesis and degradation . The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence dopaminergic and serotonergic systems .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- 3-Methoxypropyl Group : In this compound, the 3-methoxypropyl chain enhances solubility and may confer selectivity for epigenetic targets like G9a histone methyltransferase, as inferred from SAR studies of related piperidinyl ureas .

- Halogenated Phenethyl Groups : The dichlorophenethyl substituent in 1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine increases electrophilicity and enhances binding to NAE, a critical enzyme in the neddylation pathway . This contrasts with the methoxypropyl group, which lacks halogen-mediated hydrophobic interactions.

Physicochemical Properties

- The benzyl group in the target compound increases logP (~2.98) compared to non-benzylated analogs like 1-(3-methoxypropyl)piperidin-4-amine (logP ~1.3), impacting membrane permeability .

- Schiff base derivatives exhibit extended π-conjugation, contributing to applications in materials science (e.g., NLO activity) , whereas the methoxypropyl group’s ether linkage may favor metabolic stability.

Biological Activity

1-benzyl-N-(3-methoxypropyl)piperidin-4-amine (CAS No. 416867-67-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine core substituted with a benzyl group and a methoxypropyl chain. The structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological profile.

1. Antagonistic Properties

Research has indicated that piperidine derivatives, including this compound, exhibit antagonistic activity against specific receptors. For instance, studies on related benzyl-piperidine compounds have demonstrated their effectiveness as antagonists for CC chemokine receptors, particularly CCR3. These compounds have shown potent in vitro functional antagonism, significantly inhibiting eotaxin-induced calcium mobilization in human eosinophils, which is crucial for inflammatory responses .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Piperidine derivatives are known to interact with various enzymes, including acetylcholinesterase (AChE) and urease. A study indicated that similar piperidine compounds displayed strong inhibitory activity against AChE, which is vital for neurotransmitter regulation and has implications in treating Alzheimer's disease .

Table 1: Biological Activities of this compound

| Activity Type | Target | Effectiveness | Reference |

|---|---|---|---|

| CCR3 Antagonism | Human Eosinophils | Potent | |

| AChE Inhibition | Acetylcholinesterase | Strong | |

| Urease Inhibition | Urease | Moderate |

Case Study 1: CCR3 Antagonism

In a study focusing on small molecule antagonists for CCR3, this compound was evaluated alongside other piperidine derivatives. The results indicated that this compound effectively inhibited eosinophil chemotaxis mediated by eotaxin, suggesting its potential use in treating allergic conditions and asthma.

Case Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibition properties of several piperidine derivatives, including the target compound. The results showed that it exhibited significant inhibition of AChE with an IC50 value comparable to established inhibitors. This finding highlights its potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-N-(3-methoxypropyl)piperidin-4-amine, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodology : A typical approach involves alkylation of the piperidine nitrogen. For example, 1-benzylpiperidin-4-amine (precursor) can react with 3-methoxypropyl halides under basic conditions (e.g., KCO or CsCO) in polar aprotic solvents like DMF or DMSO at 50–80°C . Purification often involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization. Yield optimization may require controlling stoichiometry, temperature, and catalyst use (e.g., CuBr for coupling reactions ).

- Key Data : In analogous syntheses (e.g., N-cyclopropyl derivatives), yields range from 17–80%, with reaction times spanning 12–48 hours .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Methodology :

- NMR : H NMR should show distinct signals for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), methoxypropyl chain (δ 3.3–3.5 ppm for OCH, δ 1.6–2.0 ppm for CH groups), and piperidine protons (δ 2.2–3.0 ppm) .

- Mass Spectrometry : ESI-HRMS or GC-MS confirms molecular weight (e.g., calculated for CHNO: 262.20 g/mol) and fragmentation patterns (e.g., loss of benzyl or methoxypropyl groups) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, lab coat, P95 respirator) to avoid inhalation or skin contact. Work in a fume hood due to potential volatility. Avoid aqueous disposal; instead, neutralize with acidic/basic solutions and incinerate .

- Toxicology : Limited acute toxicity data exist, but structurally related piperidines may cause CNS or respiratory irritation. Assume LD > 200 mg/kg (oral, rat) without specific data .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .

- Docking Studies : Use AutoDock Vina to model interactions with targets like opioid or sigma receptors, leveraging piperidine’s conformational flexibility .

Q. How do stability studies under varying pH, temperature, and light exposure inform storage conditions for this compound?

- Experimental Design :

- Accelerated Aging : Store samples at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation via HPLC every 7 days.

- Photostability : Expose to UV light (ICH Q1B) and monitor by UV-Vis (λ ~255 nm for aromatic systems) .

- Outcome : Degradation products (e.g., oxidized piperidine rings or cleaved benzyl groups) indicate need for inert atmosphere and dark storage .

Q. What strategies resolve contradictions in reported spectral data or bioactivity for structurally similar piperidine derivatives?

- Case Analysis : If NMR signals conflict (e.g., δ shifts due to solvent or tautomerism), replicate experiments in deuterated solvents (CDCl vs. DMSO-d) and compare with literature .

- Bioactivity : Use SAR studies to isolate effects of substituents (e.g., methoxypropyl vs. isopropyl groups on receptor binding ).

Q. How can factorial design optimize reaction parameters (e.g., solvent, catalyst, temperature) for scaling up synthesis?

- Design : Apply a 2 factorial design to test variables:

- Factors: Solvent polarity (DMF vs. THF), catalyst loading (0–5 mol% CuBr), temperature (50°C vs. 80°C).

- Response: Yield and purity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.